

# DAOS CAS number 83777-30-4 properties

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## Compound of Interest

Compound Name: DAOS

Cat. No.: B1210468

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An In-depth Technical Guide to **DAOS** (CAS No. 83777-30-4)

## Introduction

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt, commonly known as **DAOS**, is a highly water-soluble aniline derivative. As a chromogenic substrate and a type of Trinder's reagent, **DAOS** is extensively utilized in clinical diagnostics and biochemical assays. [1][2][3][4] Its primary application lies in the quantitative colorimetric determination of hydrogen peroxide ( $H_2O_2$ ) generated from enzyme-catalyzed reactions. [5][6] The high sensitivity, stability, and water solubility of **DAOS** make it a superior alternative to traditional chromogenic reagents. [5][7]

## Physicochemical and Spectral Properties

The structural and molecular characteristics of **DAOS** contribute significantly to its utility in aqueous biochemical systems. The presence of a sulfopropyl group enhances its water solubility, while the dimethoxy substituents provide stability to the aromatic ring during oxidative reactions. [5] Quantitative properties are summarized below.

## General and Physicochemical Properties

Property	Value	References
CAS Number	83777-30-4	[5][8][9][10]
Molecular Formula	C <sub>13</sub> H <sub>20</sub> NO <sub>6</sub> SNa	[5][8][9]
Molecular Weight	341.35 - 341.4 g/mol	[5][9][11]
Appearance	White to off-white/pale blueish crystalline powder	[5][8][9][11]
Purity (Assay)	≥97.0% to >99%	[5][8][9][12]
Water Content	< 0.5% to ≤ 1.0%	[8][10]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	[13]

## Solubility and Stability

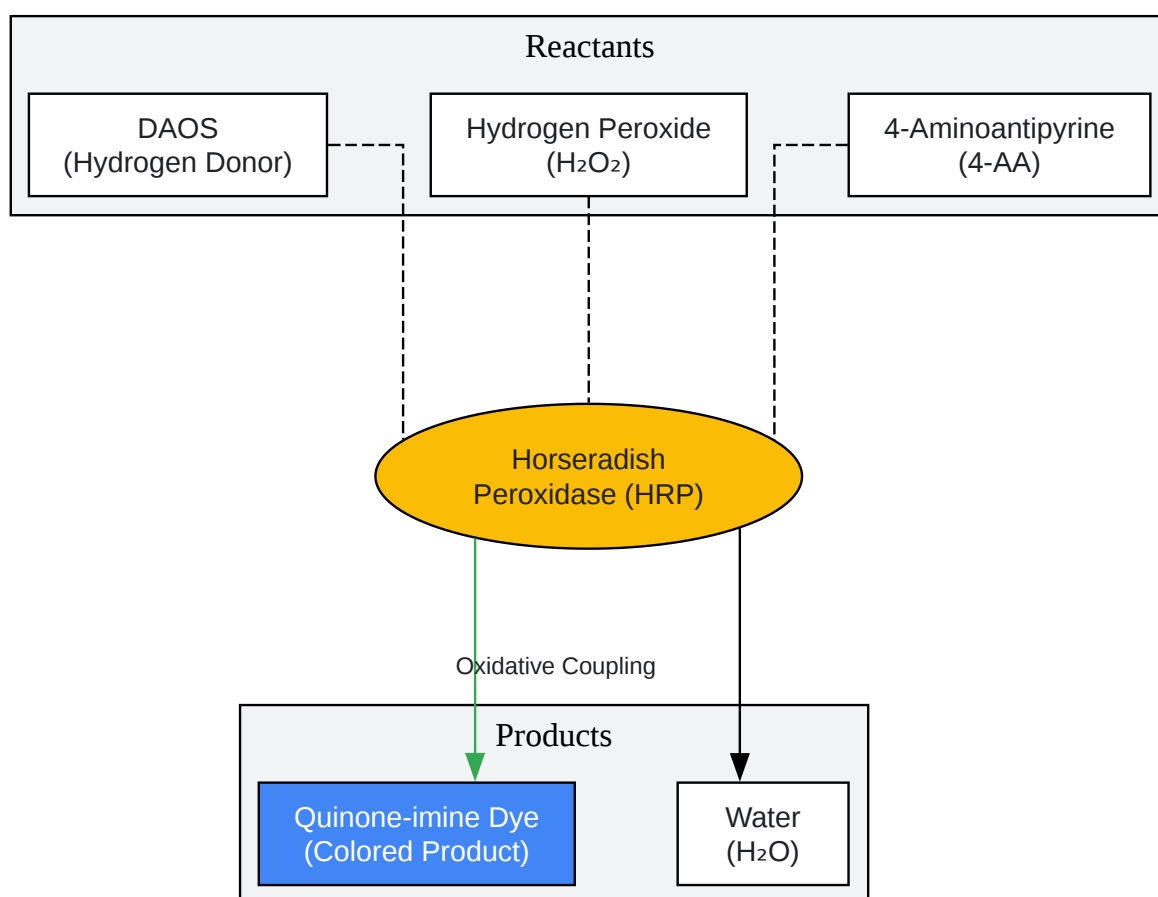
Property	Value	References
Water Solubility	>50 mg/mL; yields a clear, colorless solution	[5][8]
DMSO Solubility	≥ 36 mg/mL (105.46 mM)	[1][3]
Storage	0–8°C, protect from light and moisture	[5][8][9]
Stability	Up to 2-3 years under recommended storage conditions	[5][8]

## Spectrophotometric Properties

Property	Value	References
Absorption Max (λ <sub>max</sub> )	593 - 595 nm (for the quinone-imine dye product)	[5][14]
Molar Extinction Coefficient (ε)	≈ 30,000 M <sup>-1</sup> cm <sup>-1</sup> at 595 nm	[5]
Optimal pH Range	5.5 - 9.5	[14]

## Mechanism of Action: The Trinder Reaction

**DAOS** functions as a hydrogen donor in the Trinder reaction, a common enzymatic method for quantifying  $\text{H}_2\text{O}_2$ .<sup>[5]</sup> In this reaction, horseradish peroxidase (HRP) catalyzes the oxidative coupling of **DAOS** with a coupling agent, typically 4-aminoantipyrine (4-AA), in the presence of hydrogen peroxide. This reaction yields a highly stable, water-soluble purple or blue quinone-imine dye. The intensity of the resulting color is directly proportional to the concentration of  $\text{H}_2\text{O}_2$  in the sample, which can be quantified spectrophotometrically.<sup>[6]</sup>



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Caption: Oxidative coupling mechanism of **DAOS** via the Trinder reaction.

## Experimental Protocols and Applications

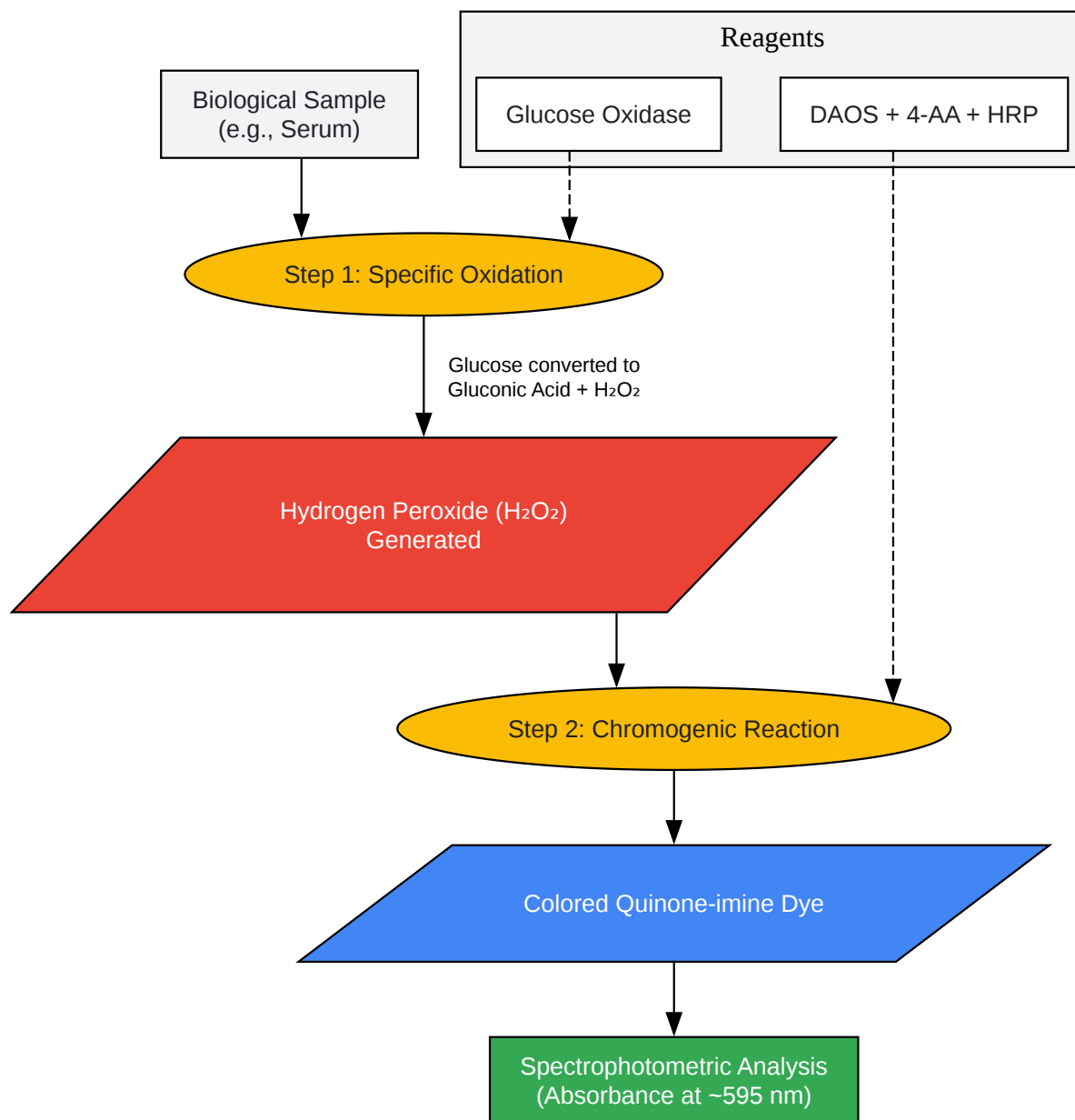
The primary utility of **DAOS** is as a terminal chromogenic substrate in multi-step enzymatic assays designed to measure specific analytes. The initial enzymatic reaction is designed to produce a stoichiometric amount of hydrogen peroxide, which is then quantified using the **DAOS/4-AA/HRP** system.

## General Experimental Protocol: Analyte Quantification

- **Sample Preparation:** Prepare the biological sample (e.g., serum, plasma) according to the specific assay requirements.
- **Enzymatic Reaction:** Incubate the sample with a specific oxidase enzyme that acts on the target analyte (e.g., glucose oxidase for glucose, cholesterol oxidase for cholesterol). This reaction consumes the analyte and produces  $H_2O_2$ .
- **Chromogenic Reaction:** Introduce the chromogenic reagent, containing **DAOS**, 4-aminoantipyrine (4-AA), and horseradish peroxidase (HRP), to the reaction mixture.
- **Incubation:** Allow the mixture to incubate, enabling the oxidative coupling reaction to proceed and the colored dye to develop.
- **Spectrophotometric Measurement:** Measure the absorbance of the solution at the wavelength of maximum absorption for the quinone-imine dye (typically 590-600 nm).<sup>[5]</sup>
- **Quantification:** Determine the analyte concentration by comparing the sample's absorbance to that of a known standard.

## Application Workflow Example: Glucose Assay

This workflow illustrates how **DAOS** is used to determine glucose concentration in a sample. The principle is adaptable for other analytes such as triglycerides, cholesterol, and creatinine by substituting the initial enzyme.<sup>[2][16]</sup>



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Caption: Experimental workflow for a **DAOS**-based glucose assay.

## Key Applications

- Glucose Monitoring: Used in kits for determining blood glucose levels.[2][6][7]
- Lipid Profiling: Incorporated into assays for total cholesterol, HDL, and triglycerides.[5][16]
- Renal Function Tests: Applied in the detection of creatinine.[2]
- Immunossays: Serves as a sensitive substrate in methods like ELISA and immunoblotting. [17]

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